molecular formula C23H18ClN3O2 B2501505 2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide CAS No. 337483-13-3

2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide

Cat. No.: B2501505
CAS No.: 337483-13-3
M. Wt: 403.87
InChI Key: DDRZIZGQDFUXEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline moiety substituted with a phenyl group and a phenoxyacetohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of 6-chloro-4-phenylquinoline, which is then reacted with 4-hydroxybenzaldehyde to form 4-(6-chloro-4-phenylquinolin-2-yl)phenol. This intermediate is further reacted with chloroacetic acid hydrazide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Material Science: The compound is explored for its use in organic semiconductors and light-emitting devices due to its unique electronic properties.

    Biology: It is investigated for its antibacterial and antifungal activities, making it a candidate for new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. In medicinal applications, it may inhibit enzymes like topoisomerase, which is crucial for DNA replication in cancer cells. The compound’s quinoline moiety allows it to intercalate into DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-phenylquinoline: A precursor in the synthesis of the target compound.

    4-(6-Chloro-4-phenylquinolin-2-yl)phenol: An intermediate in the synthetic route.

    Quinoline N-oxide derivatives: Products of oxidation reactions.

Uniqueness

2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide is unique due to its combination of a quinoline moiety with a phenoxyacetohydrazide group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2/c24-17-8-11-21-20(12-17)19(15-4-2-1-3-5-15)13-22(26-21)16-6-9-18(10-7-16)29-14-23(28)27-25/h1-13H,14,25H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRZIZGQDFUXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.